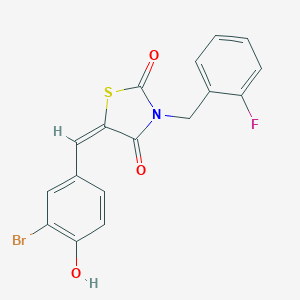
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is a thiazolidine derivative that has gained attention in the scientific community due to its potential applications in various fields of research. This compound exhibits a wide range of biological activities, making it a promising candidate for drug development and other scientific applications.
Mécanisme D'action
The mechanism of action of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione is not fully understood. However, studies have shown that it works by inhibiting the growth of cancer cells, suppressing inflammation, and inhibiting the growth of bacteria and fungi.
Biochemical and Physiological Effects:
Studies have shown that 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione exhibits a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, suppress inflammation, and inhibit the growth of bacteria and fungi. Additionally, it has been shown to exhibit antioxidant activity and to protect against oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in lab experiments is its wide range of biological activities. This makes it a useful compound for testing in various assays. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
Orientations Futures
There are many potential future directions for research involving 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione. One potential direction is to further investigate its mechanism of action to better understand how it works. Additionally, it may be useful to explore its potential applications in the development of new drugs for the treatment of cancer, inflammation, and infectious diseases. Further research could also explore its potential as an antioxidant and its ability to protect against oxidative stress.
Méthodes De Synthèse
The synthesis of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione can be achieved through a multistep process, involving the reaction of 3-bromobenzaldehyde and 3-hydroxybenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then treated with chloroacetic acid and sodium hydroxide to form the final compound.
Applications De Recherche Scientifique
The potential applications of 3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione in scientific research are vast. One of the most promising applications is in the field of drug development. This compound exhibits potent antimicrobial, anticancer, and anti-inflammatory activity, making it a potential candidate for the development of new drugs.
Propriétés
Nom du produit |
3-(3-Bromobenzyl)-5-(3-hydroxybenzylidene)-1,3-thiazolidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H12BrNO3S |
Poids moléculaire |
390.3 g/mol |
Nom IUPAC |
(5E)-3-[(3-bromophenyl)methyl]-5-[(3-hydroxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H12BrNO3S/c18-13-5-1-4-12(7-13)10-19-16(21)15(23-17(19)22)9-11-3-2-6-14(20)8-11/h1-9,20H,10H2/b15-9+ |
Clé InChI |
MVTVLKABRWAAAN-OQLLNIDSSA-N |
SMILES isomérique |
C1=CC(=CC(=C1)Br)CN2C(=O)/C(=C\C3=CC(=CC=C3)O)/SC2=O |
SMILES |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
SMILES canonique |
C1=CC(=CC(=C1)Br)CN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(4-ethylphenyl)-2-[5-(4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305717.png)
![4-({3-[2-(3-Chloro-4-methylanilino)-2-oxoethyl]-2,4-dioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid](/img/structure/B305719.png)

methyl]-3-methyl-1H-pyrazol-5-ol](/img/structure/B305722.png)
![4,4'-[(3-ethoxy-5-iodo-4-methoxyphenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B305723.png)
![1-Acetyl-17-(5-chloro-2-methoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B305726.png)
![N-(2,6-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305727.png)
![2-{(5E)-5-[3-bromo-5-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305729.png)
![2-{(5E)-5-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305730.png)
![N-(2,6-dimethylphenyl)-2-{(5E)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide](/img/structure/B305732.png)
![2-[(5E)-5-(5-chloro-2-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305733.png)
![2-[(5E)-5-(3,5-di-tert-butyl-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305734.png)
![N-(2,6-dimethylphenyl)-2-[(5E)-5-{[2,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrrol-3-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B305736.png)
![(4-{(E)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-iodo-6-methoxyphenoxy)acetic acid](/img/structure/B305737.png)